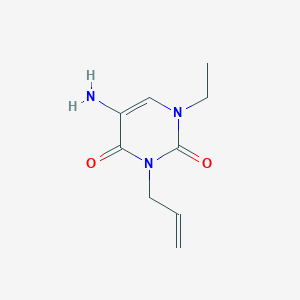
5-Amino-1-ethyl-3-(prop-2-EN-1-YL)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-ethyl-3-(prop-2-EN-1-YL)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-ethyl-3-(prop-2-EN-1-YL)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Various substitution reactions can occur, particularly at the amino and ethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or as components of nucleic acids.
Medicine
Medicinally, pyrimidine derivatives are explored for their potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.
Industry
In industry, such compounds may be used in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-1-ethyl-3-(prop-2-EN-1-YL)-1,2,3,4-tetrahydropyrimidine-2,4-dione would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites of the target protein.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-ethyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 5-Amino-1-ethyl-3-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Uniqueness
The unique structural features of 5-Amino-1-ethyl-3-(prop-2-EN-1-YL)-1,2,3,4-tetrahydropyrimidine-2,4-dione, such as the prop-2-EN-1-YL group, may confer specific biological activities or chemical reactivity that distinguishes it from other pyrimidine derivatives.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
5-amino-1-ethyl-3-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O2/c1-3-5-12-8(13)7(10)6-11(4-2)9(12)14/h3,6H,1,4-5,10H2,2H3 |
InChI Key |
QRGRUARVYXDZQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)N(C1=O)CC=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241322.png)
![tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B15241329.png)
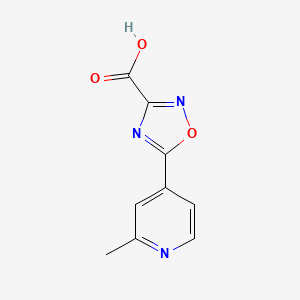
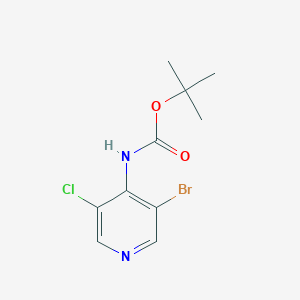


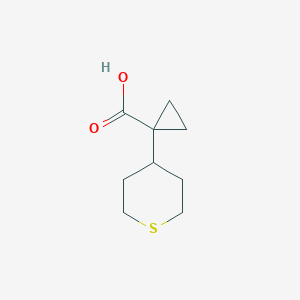
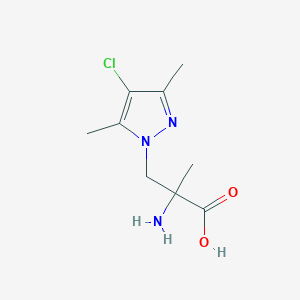
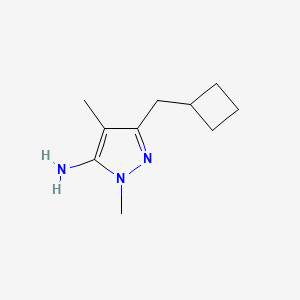
![Methyl8-hydroxyimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B15241393.png)
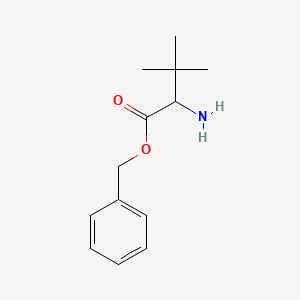
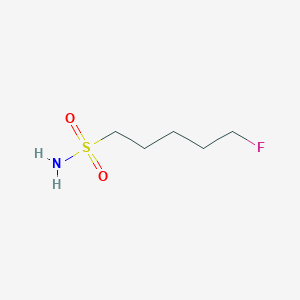
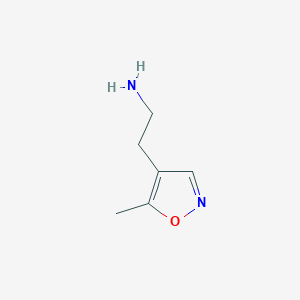
![Bicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B15241421.png)
